Grubbs Catalyst, 3nd Generation

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

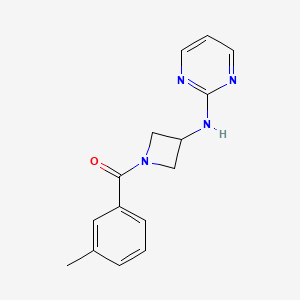

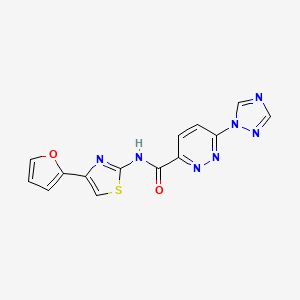

Grubbs Catalyst, 3rd Generation, also known as Grubbs Catalyst M300, is a yellow crystalline solid with high thermal stability and solubility in many organic solvents . It has a complex structure containing multiple organic groups and ligands, which contribute to its good activity and selectivity in catalytic reactions .

Synthesis Analysis

The Grubbs Catalyst, 3rd Generation, has been synthesized by changing or modifying different ligands . The kinetics of the nominally irreversible reaction of the third generation Grubbs catalyst G-III-Br with ethyl vinyl ether (EVE) in toluene at 5 °C have been re-visited .Molecular Structure Analysis

The molecular structure of the Grubbs Catalyst, 3rd Generation, is quite complex. It includes multiple organic groups and ligands, contributing to its good activity and selectivity in catalytic reactions . There is a rapid equilibrium between the bispyridyl form of G-III-Br, 1, and its monopyridyl form, 2 .Chemical Reactions Analysis

Grubbs Catalyst, 3rd Generation, is effective in cross metathesis of acrylonitrile and is also effective in Ring-Closing Metathesis (RCM) and the Ring-Opening Metathesis Polymerization (ROMP) production of block copolymers and polymers with narrow PDIs .Physical And Chemical Properties Analysis

Grubbs Catalyst, 3rd Generation, is a yellow crystalline solid with high thermal stability. It can dissolve in many organic solvents such as dichloromethane, acetone, toluene, etc .Wissenschaftliche Forschungsanwendungen

Olefin Metathesis in Organic Synthesis

The Grubbs Catalyst, 3rd Generation, is extensively used in organic synthesis for olefin metathesis reactions. This process involves the exchange of substituents between different alkenes, allowing for the construction of complex molecules with precision. The catalyst’s high activity and stability under various conditions make it ideal for synthesizing natural products, pharmaceuticals, and polymers .

Kinetics of Initiation

Research into the kinetics of initiation of the Grubbs Catalyst has provided insights into its mechanism of action. Studies have shown that the catalyst exhibits both associative and dissociative pathways during the initiation process. This understanding is crucial for optimizing reaction conditions and improving the efficiency of the metathesis reaction .

Catalytic Production of Hydrogen Gas

The Grubbs Catalyst has been adapted for the catalytic dehydrogenation of liquid organic hydrogen carriers (LOHCs). This application is significant for hydrogen storage and transportation technologies, where the catalyst facilitates the release of hydrogen gas from LOHCs efficiently .

Synthesis of Chemotherapeutic Agents

Ruthenium-based catalysts like the Grubbs Catalyst are pivotal in the synthesis of chemotherapeutic agents. Their ability to tolerate a broad range of functional groups allows for the creation of complex drug molecules that can be used in cancer treatment .

Development of Agrochemicals

The catalyst’s versatility extends to the development of agrochemicals. Its robustness and functional group tolerance enable the synthesis of compounds that can serve as potent pesticides or fertilizers, contributing to agricultural advancements .

Polymer and Biopolymer Production

In the field of materials science, the Grubbs Catalyst is employed in the production of polymers and biopolymers through ring-opening metathesis polymerization (ROMP). This application is essential for creating new materials with desirable properties for industrial and biomedical uses .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Ruthenium-based catalysts like the Grubbs Catalyst, 3rd Generation, have a broad range of functional group, air, and moisture tolerance. They are extensively used to synthesize a variety of catalysts, and particular attention has been made in the synthesis of chemotherapeutic agents, polymers, biopolymers, and agrochemicals through this catalysis .

Eigenschaften

IUPAC Name |

benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N2.C7H6.2C5H4BrN.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7-5-3-2-4-6-7;2*6-5-2-1-3-7-4-5;;;/h9-13H,7-8H2,1-6H3;1-6H;2*1-4H;2*1H;/q-1;;;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQCUTFFYIFJBH-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=C(C=C1)C=[Ru](Cl)Cl.C1=CC(=CN=C1)Br.C1=CC(=CN=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H41Br2Cl2N4Ru- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Grubbs Catalyst, 3nd Generation | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2860561.png)

![2-{4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2860562.png)

![2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole](/img/structure/B2860563.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2860565.png)

![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxamide](/img/structure/B2860566.png)

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2860568.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclopropanecarboxamide](/img/structure/B2860571.png)

![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2860574.png)